molecular formula C13H22O3 B14301123 Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate CAS No. 114284-56-9

Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate

Cat. No.: B14301123
CAS No.: 114284-56-9
M. Wt: 226.31 g/mol
InChI Key: DZBLJZSCDXCKKQ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate is an organic compound with a complex structure that includes a hydroxyl group, an ester functional group, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The double bonds can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the double bonds in the compound’s structure can undergo reactions that modulate its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxy-6-(prop-1-EN-1-YL)non-8-enoate
  • Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-9-enoate
  • Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate

Uniqueness

This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

114284-56-9

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 6-hydroxy-6-prop-2-enylnon-8-enoate

InChI

InChI=1S/C13H22O3/c1-4-9-13(15,10-5-2)11-7-6-8-12(14)16-3/h4-5,15H,1-2,6-11H2,3H3

InChI Key

DZBLJZSCDXCKKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(CC=C)(CC=C)O

Origin of Product

United States

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